molecular formula C12H16N4O2 B14814384 5-amino-1,3-dimethyl-6-propylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione

5-amino-1,3-dimethyl-6-propylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione

Cat. No.: B14814384
M. Wt: 248.28 g/mol
InChI Key: NYJPEHDBTRRKID-UHFFFAOYSA-N
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Description

5-amino-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

5-amino-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-amino-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases (CDKs), which are involved in cell proliferation and cancer progression . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and leading to the inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, methyl, and propyl groups on the pyrimidine ring allows for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

5-amino-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H16N4O2/c1-4-5-7-6-14-10-8(9(7)13)11(17)16(3)12(18)15(10)2/h6H,4-5H2,1-3H3,(H2,13,14)

InChI Key

NYJPEHDBTRRKID-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C2C(=C1N)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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